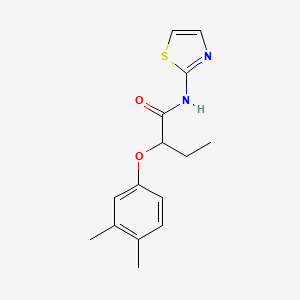

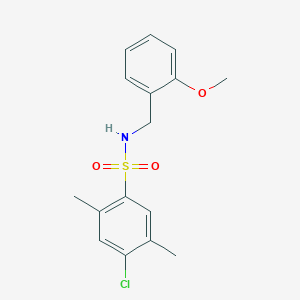

2-(3,4-dimethylphenoxy)-N-1,3-thiazol-2-ylbutanamide

Overview

Description

Synthesis Analysis

The synthesis of similar thiazole-containing compounds involves multi-step chemical processes, starting from basic organic or inorganic precursors. For instance, compounds bearing the 1,3-thiazole moiety are often synthesized through cycloaddition reactions, starting from dimethylcarbolic acid and proceeding through several intermediate steps, including reflux with ethyl 2-bromoacetate and subsequent reactions with hydrazine and carbon disulfide in the presence of KOH (Rasool et al., 2016). Another approach involves the Paal-Knorr method for pyrrole synthesis and subsequent addition of the thiazole ring (Vovk et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic methods and computational studies. These analyses reveal detailed information about the geometry, vibrational frequencies, and chemical shift values. For example, the molecular geometry and vibrational frequencies of specific thiazol-2-yl compounds were determined using density functional theory (DFT) methods, highlighting the compound's conformational flexibility and electronic properties (Özdemir et al., 2010).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, reflecting their reactivity and interaction with other chemical entities. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications. For example, the cycloaddition reaction is a common method for synthesizing thiazole derivatives, demonstrating their reactivity and potential for chemical modification (Domagała et al., 2005).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and for applications in various fields. Single-crystal X-ray diffraction studies provide insights into the crystalline structure, offering valuable information about the compound's physical characteristics (Karakurt et al., 2016).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and interaction with other molecules, are explored through both experimental and theoretical studies. These properties are crucial for the compound's application in chemical synthesis, material science, and potentially in pharmacology. Computational studies, such as DFT calculations, play a significant role in predicting the chemical behavior and properties of these compounds (Chaban et al., 2013).

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been demonstrated to significantly inhibit corrosion in various metals. For instance, Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a hydrochloric acid solution, showing higher inhibition efficiencies and stability compared to previously reported inhibitors in the same family (Hu et al., 2016). Similarly, Farahati et al. (2019) synthesized and evaluated the corrosion inhibition ability of thiazoles on copper surfaces, finding that these compounds exhibited high inhibition efficiencies around 90% (Farahati et al., 2019).

Material Science

In material science, the design and synthesis of novel compounds with specific electronic or optical properties are crucial. For example, the development of novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors by Ghorab et al. (2016) illustrates the potential applications of these compounds in developing anticancer strategies (Ghorab et al., 2016).

Photovoltaic Devices

The synthesis of a novel diphenylaminofluorenyl-capped thiadiazoloquinoxaline for use as donor material in organic solar cells was reported by Sun et al. (2007). This compound, referred to as TDOX, showed good solution processibility and extended spectral response to the near-infrared region, highlighting its potential in enhancing the efficiency of bulk-heterojunction organic solar cells (Sun et al., 2007).

properties

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-4-13(14(18)17-15-16-7-8-20-15)19-12-6-5-10(2)11(3)9-12/h5-9,13H,4H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMFFJNMJISJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC=CS1)OC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)

![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)

![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)

![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)

![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)

![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)

![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582133.png)